molecular formula C23H22N4O3S B12643678 2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B12643678
M. Wt: 434.5 g/mol
InChI Key: SXOLLCJKZOPRQT-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a phenyl group at position 7, a carboxamide at position 6, and a substituted anilino group at position 2. The 4-methoxy-2-propan-2-yloxyanilino substituent introduces steric bulk and electron-donating properties, which may influence binding affinity and solubility.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

2-(4-methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H22N4O3S/c1-13(2)30-17-11-15(29-3)9-10-16(17)26-23-25-12-18-20(27-23)19(21(31-18)22(24)28)14-7-5-4-6-8-14/h4-13H,1-3H3,(H2,24,28)(H,25,26,27)

InChI Key

SXOLLCJKZOPRQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)NC2=NC=C3C(=N2)C(=C(S3)C(=O)N)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, nucleophiles, bases like potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with fewer double bonds or oxygen atoms.

Scientific Research Applications

2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Core Structure Substituents (Positions) Molecular Formula Biological Target/Activity Reference
Target Compound Thieno[3,2-d]pyrimidine 7-Phenyl, 6-carboxamide, 2-(4-methoxy-2-isopropoxy-anilino) C₂₃H₂₃N₅O₃S Not explicitly stated -
Methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate (A987821) Thieno[3,2-d]pyrimidine 7-Phenyl, 6-methyl ester, 2-methylsulfonyl C₁₆H₁₃N₂O₄S₂ Intermediate for kinase inhibitors
Org 41,841 (N-tert-butyl-5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide) Thieno[2,3-d]pyrimidine 4-(3-Methoxyphenyl), 2-methylthio, 6-carboxamide C₂₀H₂₃N₅O₂S₂ LH receptor agonist
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine 7-Cyclopentyl, 2-sulfamoylphenylamino C₂₇H₂₉N₇O₄S Kinase inhibition (e.g., JAK/STAT)
4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide Thieno[3,2-d]pyrimidine 4-Piperidinyl, 6-carboxamide C₁₆H₂₂N₆O₃S SIRT1/2 inhibitor

Key Findings:

Pyrrolo[2,3-d]pyrimidines (e.g., compound 10b in ) are more flexible, favoring kinase inhibition via ATP-binding domain interactions .

Substituent Effects: Carboxamide vs. Ester: The 6-carboxamide group (target compound, Org 41,841) enhances hydrogen-bonding capacity compared to methyl esters (A987821), which may improve target selectivity . Anilino Modifications: The 4-methoxy-2-isopropoxy group in the target compound likely increases metabolic stability over simpler methoxy-substituted analogues (e.g., Org 41,841’s 3-methoxyphenyl) .

Biological Activity Trends: Thieno[3,2-d]pyrimidine carboxamides with aryl groups at position 7 (e.g., target compound, A987821) show promise in kinase and epigenetic target modulation, as seen in SIRT1/2 inhibitors . Pyrrolo[2,3-d]pyrimidines with sulfamoylphenylamino groups () demonstrate potent kinase inhibition (IC₅₀ < 100 nM) but lower solubility due to bulkier substituents .

Biological Activity

The compound 2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H22N4O3S
  • Molecular Weight : 422.51 g/mol

This compound features a thienopyrimidine core, which is known for its diverse pharmacological properties.

The biological activity of thienopyrimidine derivatives, including the compound , is often associated with their ability to inhibit certain enzymes or pathways involved in cell proliferation and survival. Specifically, compounds like this one may target:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR is crucial in many cancer therapies, as it plays a significant role in cell growth and differentiation.
  • Kinase Inhibition : Many thienopyrimidine derivatives exhibit kinase inhibitory activity, which can disrupt signaling pathways critical for tumor growth.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various thienopyrimidine derivatives on different cancer cell lines. The following table summarizes key findings related to the compound's cytotoxicity:

Cell Line IC50 (µg/mL) IC50 (µM) Comments
MCF-7 (Breast Cancer)52.560.16Significant anti-tumor activity observed
MDA-MB-23162.860.24Lower activity compared to MCF-7
BALB/3T3 (Normal)17365.37High selectivity for cancer cells over normal cells

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells.

Case Studies

  • Anti-Cancer Activity : In a study evaluating various thienopyrimidine derivatives, the compound demonstrated notable anti-cancer properties against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values suggest that it could serve as a lead compound for further development in breast cancer therapies .
  • Mechanistic Insights : Another study highlighted that similar compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . This suggests that the compound may also affect cellular mechanisms beyond mere proliferation inhibition.

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